molecular formula C14H11N5 B292827 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B292827
M. Wt: 249.27 g/mol
InChI Key: KRQZKQIUHRKBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, also known as AMPPC, is a chemical compound that belongs to the pyrazolopyridine family. This compound has been the focus of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not fully understood. However, research has shown that 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
AMPCC has been shown to have both biochemical and physiological effects. Biochemically, 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile inhibits the activity of COX-2, leading to a reduction in the production of inflammatory mediators. Physiologically, 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to reduce inflammation and pain in animal models. Additionally, 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in lab experiments is its high yield during synthesis. This makes it feasible to produce large quantities of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile for research purposes. Additionally, 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, one limitation of using 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. One direction is to further investigate its potential as a treatment for chronic pain and inflammatory diseases. Another direction is to investigate its potential as a treatment for cancer. Additionally, research could focus on improving the solubility of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in water to make it more feasible for certain experiments. Finally, research could investigate the potential side effects of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile to ensure its safety for human use.
Conclusion
AMPCC is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammatory diseases, while its antitumor activity makes it a potential candidate for the treatment of cancer. Future research could focus on further investigating these potential applications and improving the solubility of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in water.

Synthesis Methods

The synthesis of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with an amine group. This reaction produces 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a white solid with a melting point of 214-216°C. The yield of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is relatively high, making it a feasible compound to produce in large quantities for research purposes.

Scientific Research Applications

AMPCC has been the subject of scientific research due to its potential applications in the field of medicine. Research has shown that 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.

properties

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

IUPAC Name

4-amino-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C14H11N5/c1-9-12-13(16)10(7-15)8-17-14(12)19(18-9)11-5-3-2-4-6-11/h2-6,8H,1H3,(H2,16,17)

InChI Key

KRQZKQIUHRKBGE-UHFFFAOYSA-N

SMILES

CC1=NN(C2=NC=C(C(=C12)N)C#N)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)N)C#N)C3=CC=CC=C3

Origin of Product

United States

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